molecular formula C9H15N5O B1481287 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)ethan-1-one CAS No. 2090866-30-9

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)ethan-1-one

Cat. No. B1481287
CAS RN: 2090866-30-9
M. Wt: 209.25 g/mol
InChI Key: LARNYCKIIUCWNE-UHFFFAOYSA-N
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Description

1-(3-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)ethan-1-one, also known as AMT, is a synthetic compound that is used in a wide range of scientific research applications. It has a unique chemical structure that contains both an alkyl and a triazole group, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

  • Antiviral Activity : A study explored the synthesis of novel molecules containing the 1,2,3-triazole moiety, demonstrating potential antiviral activity against COVID-19 by inhibiting the main coronavirus protease (Rashdan et al., 2021).

  • Antimalarial Pharmacophores : Another research indicated the significance of 2-(aminomethyl)aziridines, which were converted into 1,2,3-triaminopropanes. These compounds exhibited antimalarial activity, highlighting the relevance of the 1,2,3-triazole unit in developing new antimalarial pharmacophores (D’hooghe et al., 2011).

  • Antimicrobial Activity : A study on substituted 1,2,3-triazoles synthesized by 1,3-dipolar cycloaddition reactions revealed that these compounds possess antimicrobial properties. This makes them potentially useful in developing new antimicrobial agents (Holla et al., 2005).

  • Inhibitors of Lipoxygenase : Derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) and their cyclized products were synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory and allergic reactions (Asghari et al., 2016).

  • Anti-Tubercular Agents : Research focused on designing and developing novel azetidinone derivatives comprising 1, 2, 4-triazole for anti-tubercular activity. The synthesized compounds showed promising results against Mycobacterium tuberculosis (Thomas et al., 2014).

  • Anticancer Agents : A study designed and synthesized new aziridine-1,2,3-triazole hybrid derivatives, evaluating their anticancer activity against human leukemia and hepatoma cells. Some compounds exhibited high efficiency, suggesting potential in cancer treatment (Dong et al., 2017).

properties

IUPAC Name

1-[3-[[4-(aminomethyl)triazol-1-yl]methyl]azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c1-7(15)13-3-8(4-13)5-14-6-9(2-10)11-12-14/h6,8H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARNYCKIIUCWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)ethan-1-one
Reactant of Route 3
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)ethan-1-one
Reactant of Route 6
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)ethan-1-one

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